2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a thieno[3,4-c]pyrazole core substituted with an acetamido group and a furan-2-ylmethyl side chain. Its structural complexity arises from the fused thiophene-pyrazole ring system, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
2-(3-acetamido-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9(19)16-14-11-7-22-8-12(11)17-18(14)6-13(20)15-5-10-3-2-4-21-10/h2-4H,5-8H2,1H3,(H,15,20)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJFXIZIPAAVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CSCC2=NN1CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(furan-2-ylmethyl)acetamide is a novel thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a thieno[3,4-c]pyrazole core with an acetamido group and a furan ring, which is significant for its biological interactions. The structural formula can be represented as follows:
1. Antioxidant Activity
Recent studies have indicated that thieno[3,4-c]pyrazole derivatives exhibit considerable antioxidant properties. For instance, compounds similar to the target compound have been shown to reduce oxidative stress markers in red blood cells when exposed to toxic agents like 4-nonylphenol. The protective effect was quantified by measuring alterations in erythrocyte morphology, which revealed a significant reduction in cellular damage compared to controls.
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[3,4-c]pyrazole Compound | 3.7 ± 0.37 |
This data suggests that the compound can mitigate oxidative damage effectively .
2. Anti-inflammatory Activity
Thieno[3,4-c]pyrazole derivatives have been reported to inhibit key inflammatory pathways. For example, some derivatives have shown selective inhibition of phosphodiesterase (PDE) enzymes associated with inflammatory responses. The compound's ability to modulate these pathways indicates its potential as an anti-inflammatory agent .
3. Antimicrobial Properties
The antimicrobial efficacy of thieno[3,4-c]pyrazole compounds has been documented in various studies. These compounds demonstrate activity against a range of bacterial and fungal pathogens. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .
4. Anticancer Activity
Emerging research highlights the anticancer potential of thieno[3,4-c]pyrazole derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For instance, certain thienopyrazoles have been identified as potent inhibitors of aurora kinase, a critical target in cancer therapy .
Case Study 1: Antioxidant Efficacy in Aquatic Species
A study involving the African catfish (Clarias gariepinus) demonstrated that exposure to thieno[3,4-c]pyrazole derivatives significantly reduced oxidative stress induced by environmental toxins. The alterations in erythrocytes were markedly lower in treated groups compared to those exposed solely to toxins .
Case Study 2: Inhibition of Inflammatory Responses
In another study focusing on inflammatory diseases, thieno[3,4-c]pyrazole compounds were tested for their ability to inhibit cytokine production in vitro. Results indicated a substantial decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Thieno-Pyrazole Family
Compound A: (S)-N-[5-[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide (Patent: EP Bulletin, 2024)
- Key Differences: Core Structure: Compound A replaces the pyrazole ring with a pyrrole, reducing aromaticity and altering electron density. Substituents: It features a methylsulfonyl group and ethoxy-methoxyphenyl substituents, enhancing metabolic stability compared to the furan and acetamido groups in the target compound. Biological Activity: Methylsulfonyl groups are known to improve binding affinity to protein targets, whereas the furan in the target compound may prioritize solubility .
Compound B : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Acta Cryst. E, 2013)
- Key Differences: Core Structure: Lacks the fused thieno-pyrazole system; instead, it has a simpler acetamide-thiazole scaffold. Substituents: The dichlorophenyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich furan in the target compound. Crystal Packing: Compound B forms R₂²(8) hydrogen-bonded dimers via N–H···N interactions, whereas the target compound’s furan oxygen may act as a hydrogen-bond acceptor, leading to distinct supramolecular architectures .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~349.4 g/mol (estimated) | ~507.5 g/mol | ~285.2 g/mol |
| LogP | ~1.8 (predicted) | ~2.5 (methylsulfonyl effect) | ~3.1 (dichlorophenyl effect) |
| Hydrogen Bond Donors | 2 (acetamide NH, pyrazole NH) | 1 (acetamide NH) | 2 (acetamide NH, thiazole NH) |
| Bioavailability | Moderate (furan enhances solubility) | Low (bulky substituents) | High (rigid planar structure) |
Hydrogen-Bonding and Crystal Packing
- Target Compound: Predicted to form N–H···O interactions between the acetamide NH and furan oxygen, with possible C–H···π contacts involving the thieno-pyrazole ring. This contrasts with Compound B’s N–H···N dimerization.
- Graph-Set Analysis : Compound B exhibits R₂²(8) motifs, while the target compound may adopt chains or sheets due to bifurcated hydrogen bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
